molecular formula C15H15NO8S B13839333 Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt

Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt

Cat. No.: B13839333
M. Wt: 369.3 g/mol
InChI Key: FIGMXDRZMRFHRS-UHFFFAOYSA-N
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Description

Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt (CAS: 1488351-25-2) is a sulfated derivative of alternariol 9-methyl ether (AME), a mycotoxin produced by Alternaria fungi. This compound is synthesized through sulfation at the C-3 hydroxyl group of AME, forming a water-soluble ammonium salt. It is isolated from endophytic Alternaria species, such as those associated with Polygonum senegalense . Structurally, AME features a methyl group at position 9 and hydroxyl groups at positions 3 and 7; sulfation at C-3 introduces a polar sulfate group, enhancing solubility in aqueous media (e.g., DMSO, methanol, and water) . This modification impacts its bioavailability and interactions with biological targets.

Properties

Molecular Formula

C15H15NO8S

Molecular Weight

369.3 g/mol

IUPAC Name

azane;(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate

InChI

InChI=1S/C15H12O8S.H3N/c1-7-3-9(23-24(18,19)20)6-12-13(7)10-4-8(21-2)5-11(16)14(10)15(17)22-12;/h3-6,16H,1-2H3,(H,18,19,20);1H3

InChI Key

FIGMXDRZMRFHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OS(=O)(=O)O.N

Origin of Product

United States

Preparation Methods

Fungal Strain Cultivation and Metabolite Production

  • The sulfate conjugates of alternariol and alternariol-9-O-methyl ether, including Alternariol 9-Methyl Ether 3-Sulfate, have been isolated from cultures of Alternaria alternata strains (e.g., strain BFE 1346 and TA7).
  • Cultivation is typically performed on solid media such as potato dextrose agar (PDA), malt glucose agar (MG), or yeast extract sucrose (YES) agar at 25 °C for 7 to 24 days.
  • The fungus metabolizes alternariol and alternariol-9-O-methyl ether to form sulfated derivatives, with the sulfate group commonly attached at the 3-position of the alternariol-9-methyl ether moiety.

Extraction and Purification

  • The fungal biomass and agar medium are minced and subjected to sequential extraction:
    • First with ethyl acetate to remove unconjugated toxins.
    • Followed by methanol extraction to isolate conjugated metabolites including sulfates.
  • Extracts are filtered, concentrated by rotary evaporation, and freeze-dried.
  • The residue is dissolved in methanol and subjected to preparative reversed-phase high-performance liquid chromatography (HPLC) for fractionation.
  • Typical HPLC conditions use a Phenomenex Luna C18(2) column with a gradient of aqueous ammonium acetate and acetonitrile containing formic acid.
  • Fractions containing the sulfate conjugates are collected, concentrated, and analyzed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity (>97%) and structure.

Structural Confirmation

  • Sulfate conjugates such as Alternariol 9-Methyl Ether 3-Sulfate are characterized by:
    • Downfield chemical shifts in proton and carbon NMR signals at the 3-position, indicating sulfation.
    • Mass spectrometry showing characteristic losses of sulfate groups (80 Da).
    • High-resolution MS confirming elemental composition consistent with sulfated alternariol 9-methyl ether.
  • These sulfates are fungal metabolites, distinct from glucosylated derivatives produced by plant tissues.

Chemical Synthesis of Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt

Methylation Step

  • Alternariol is methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions to selectively methylate the hydroxyl group at the 9-position.
  • Reaction conditions are optimized to avoid over-methylation or side reactions.

Sulfation Step

  • The methylated intermediate is treated with sulfating reagents such as sulfur trioxide complexes or chlorosulfonic acid under carefully controlled temperature and solvent conditions.
  • The reaction is directed to sulfation at the 3-position hydroxyl group.
  • The resulting sulfate ester is then neutralized with ammonium hydroxide or an ammonium salt to yield the ammonium salt form.

Purification

  • The crude product is purified by crystallization or chromatographic techniques (e.g., preparative HPLC) to achieve high purity suitable for research use.
  • Purity and identity are confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis.

Comparative Data Table of Preparation Methods

Preparation Aspect Fungal Biosynthesis Method Chemical Synthesis Method
Starting Material Alternaria alternata cultures Alternariol (precursor)
Key Steps Fungal metabolism, extraction, purification Methylation, sulfation, neutralization
Reaction Conditions 25 °C, solid agar media, 7-24 days culture Controlled chemical reactions, variable solvents
Purification Techniques Ethyl acetate/methanol extraction, preparative HPLC Crystallization, preparative chromatography
Structural Confirmation LC-MS, NMR spectroscopy LC-MS, NMR spectroscopy
Yield and Purity High purity (>97%) after HPLC High purity after purification
Scalability Limited by fungal growth and extraction Scalable to industrial levels
Advantages Natural biosynthesis, regioselective sulfation Controlled, reproducible, scalable
Disadvantages Time-consuming, dependent on fungal strain Requires hazardous reagents, multiple steps

Research Findings and Notes

  • Sulfate conjugates like Alternariol 9-Methyl Ether 3-Sulfate are important for understanding fungal metabolism and mycotoxin modification in food crops.
  • The fungal biosynthesis method provides natural analogs and insights into in vivo sulfation pathways.
  • Chemical synthesis allows for the production of reference standards essential for analytical and toxicological studies.
  • The ammonium salt form improves solubility and stability for research applications.
  • Analytical methods such as LC-DAD-MS and NMR are critical for confirming the position of sulfation and purity of the compound.
  • The sulfation predominantly occurs at the 3-hydroxyl position of alternariol 9-methyl ether, as confirmed by downfield shifts in NMR spectra and mass fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

Alternariol9-MethylEther3-SulfateAmmoniumSalt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it back to its parent compound, alternariol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfate group under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced alternariol derivatives, and substituted alternariol compounds .

Scientific Research Applications

Alternariol9-MethylEther3-SulfateAmmoniumSalt has several scientific research applications:

Mechanism of Action

The mechanism of action of Alternariol9-MethylEther3-SulfateAmmoniumSalt involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular signaling pathways, including those involved in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Alternariol (AOH) : The parent compound, lacking methyl or sulfate groups, with hydroxyls at C-3, C-7, and C-7.
  • Alternariol 9-Methyl Ether (AME) : Methylated at C-9, with hydroxyls at C-3 and C-6.
  • Alternariol 5-O-Methyl Ether : Methylated at C-5, isolated from Alternaria spp. cultured on rice medium .
  • Alternariol 5-O-Sulfate : Sulfated at C-5, showing cytotoxicity (EC₅₀: 7.8 µg/mL against L5178Y lymphoma cells) .
  • Alternariol 9-Sulfate Ammonium Salt (CAS: 1488351-27-4): A positional isomer sulfated at C-9, reported as genotoxic by inhibiting DNA-topoisomerases .

Bioactivity and Toxicity

Cytotoxicity:
  • AME: Exhibits moderate cytotoxicity (EC₅₀: ~6.2–6.8 µg/mL against L5178Y cells) and induces apoptosis in human colon carcinoma cells via mitochondrial pathways .
  • AOH: More potent cytotoxicity (EC₅₀: 1.7 µg/mL) and genotoxicity, acting as a topoisomerase I/II poison .
Mutagenicity and Carcinogenicity:
  • AOH and AME : Linked to esophageal cancer via DNA adduct formation and oncogene activation in human fetal esophageal epithelium .
  • Sulfated Derivatives: Sulfation may detoxify by increasing excretion (e.g., 5-O-sulfate) or create reactive metabolites (e.g., 9-sulfate’s genotoxicity) .

Physicochemical Properties

Compound Solubility Key Modifications EC₅₀ (L5178Y cells)
Alternariol (AOH) Low (DMSO-soluble) Hydroxyls at C-3, C-7, C-9 1.7 µg/mL
AME Moderate (organic solvents) Methyl at C-9 6.2–6.8 µg/mL
Alternariol 5-O-Sulfate High (aqueous) Sulfate at C-5 7.8 µg/mL
Alternariol 3-Sulfate Ammonium Salt High (water, methanol) Sulfate at C-3, ammonium salt Not reported

Biological Activity

Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt (AME3S) is a derivative of the mycotoxin alternariol, produced by various species of the Alternaria fungus. This compound has garnered attention due to its potential biological activities and implications for human health, particularly in food safety and toxicology. This article explores the biological activity of AME3S, focusing on its toxicity, interactions with biological macromolecules, and potential applications in scientific research.

  • Molecular Formula : C15H12O8S(NH3)
  • Molecular Weight : 369.35 g/mol
  • CAS Number : 1488351-25-2
  • IUPAC Name : 7-hydroxy-9-methoxy-1-methyl-6-oxo-6H-benzo[c]chromen-3-yl hydrogen sulfate ammonium salt

Biological Activity Overview

AME3S exhibits a range of biological activities primarily linked to its parent compound, alternariol. The following sections detail its mechanisms of action, toxicity profiles, and specific interactions with biological systems.

AME3S interacts with cellular components leading to oxidative stress and DNA damage. Key mechanisms include:

  • DNA Interaction : AME3S forms adducts with DNA, which can result in mutations and potentially carcinogenesis. It has been shown to inhibit the activity of DNA topoisomerases, increasing the rate of DNA strand breaks .
  • Oxidative Stress Induction : The compound induces oxidative stress in cells, which can lead to apoptosis (programmed cell death) and disrupt normal cellular functions .

Toxicological Profile

While the acute toxicity of AME3S is considered low compared to other mycotoxins, chronic exposure raises concerns due to its potential health effects:

  • Genotoxicity : Studies indicate that AME3S can induce DNA strand breaks and mutations in cultured cells .
  • Health Risks : Long-term exposure through dietary sources may lead to adverse health outcomes, including cancer risk associated with its genotoxic properties.

Interaction with Biological Macromolecules

AME3S has been studied for its interactions with proteins and nucleic acids:

  • Protein Binding : Research shows that AME3S can complex with serum albumins, affecting its bioavailability and overall toxicity profile .
  • Metabolite Formation : In studies involving tomato tissues inoculated with Alternaria, sulfate conjugates such as alternariol-3-sulfate were identified as metabolites formed from AME3S, indicating metabolic pathways that may alter its bioactivity .

Applications in Scientific Research

AME3S serves as a model compound for studying mycotoxins:

  • Analytical Methods Development : It is utilized in developing methods for detecting mycotoxins in food products.
  • Potential Anticancer Properties : Investigations into AME3S's role in inducing oxidative stress highlight its potential as a therapeutic agent against certain cancers .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
AlternariolParent compound; no sulfate or ammoniumDirectly toxic; more potent than derivatives
Alternariol 9-O-Methyl EtherMethyl ether derivativeExhibits mild antimicrobial activity
Alternariol 3-SulfateSulfated variantSimilar toxicity profile; different solubility
Aflatoxin B1Different fungal originHighly toxic; more regulated due to severe effects

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfation of Alternariol 9-Methyl Ether followed by ammonium salt formation via neutralization. Purity can be assessed using UHPLC-ESI-QTOF-MS to confirm molecular mass (theoretical m/z: 272.0687) and detect impurities. Chromatographic conditions should include a C18 column with a gradient of acetonitrile/water (0.1% formic acid) .
  • Validation : NMR (¹H, ¹³C) and X-ray crystallography (if crystalline) provide structural confirmation. Solubility tests in DMSO, methanol, and water (slight solubility) can indicate residual solvents .

Q. How should solubility and stability be experimentally determined for this compound?

  • Solubility : Prepare saturated solutions in DMSO, methanol, and water at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy (λmax ≈ 254 nm) or gravimetric analysis .
  • Stability : Conduct accelerated stability studies under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via LC-MS over 30 days. Ammonium salts generally degrade under acidic conditions, releasing free sulfates .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

  • UHPLC-ESI-QTOF-MS : Use a reverse-phase column with ESI-negative mode. Key fragments include m/z 257.0461 (loss of -CH3) and 242.0206 (loss of -OCH3) .
  • Sample Preparation : Solid-phase extraction (C18 cartridges) for biological samples. Validate recovery rates (≥80%) using spiked controls .

Advanced Research Questions

Q. How can computational modeling elucidate the α-glucosidase inhibitory mechanism of this compound?

  • Methodology : Perform ensemble docking (e.g., AutoDock Vina) with multiple receptor conformations (e.g., 2QMJ PDB ID). Key interactions include hydrogen bonds with Trp539 and His600 residues. Calculate binding energy (ΔG) and compare to reference inhibitors like acarbose .
  • Validation : Validate predictions with in vitro enzyme inhibition assays (IC50) and site-directed mutagenesis of critical amino acids .

Q. What experimental designs address discrepancies in bioactivity data across studies (e.g., IC50 variability)?

  • Approach : Standardize assay conditions (pH 7.4, 37°C) and solvent controls (≤1% DMSO). Use nematode models (e.g., Bursaphelenchus xylophilus) for biocontrol studies, reporting IC50 as 98.17 µg/mL with 95% confidence intervals .
  • Data Analysis : Apply ANOVA or non-linear regression (e.g., GraphPad Prism) to assess significance. Include positive controls (e.g., thermolides) for cross-study comparability .

Q. How do in vitro metabolic profiles differ from in vivo absorption models?

  • In Vitro : Use Caco-2 cell monolayers to simulate intestinal absorption. Monitor metabolites via LC-MS, noting sulfation/glucuronidation pathways. Report apparent permeability (Papp) values .
  • In Vivo : Administer radiolabeled compound in rodent models. Quantify plasma/tissue distribution via scintillation counting. Compare to in vitro predictions for bioavailability .

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